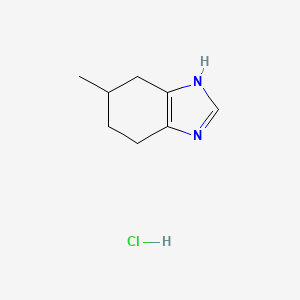

![molecular formula C23H21F3N2O2S B2942693 N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 321574-22-5](/img/structure/B2942693.png)

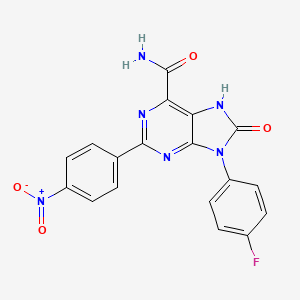

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a thiourea derivative, which contains a trifluoromethylphenyl group and a hydroxymethyl-substituted dihydrobenzochromenyl group . Thioureas are known for their diverse biological activities, and trifluoromethylphenyl groups are often used in medicinal chemistry due to their lipophilic nature and ability to enhance binding to biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiourea group, the trifluoromethylphenyl group, and the hydroxymethyl-substituted dihydrobenzochromenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry, and as nucleophiles in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the thiourea group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Thiourea derivatives have been explored for their potential anticancer activities. A study on the synthesis and in vitro cytotoxicity of 1-benzoyl-3-methyl thiourea derivatives against HeLa cell lines demonstrated potent cytotoxicity, suggesting a promising avenue for the development of new anticancer agents (Ruswanto et al., 2015).

Structural Analysis and Molecular Interactions

The structural characterization of thiourea derivatives provides essential insights into their molecular interactions and potential applications. For instance, studies on various thiourea compounds have detailed their crystal structures, highlighting the significance of hydrogen bonding in determining their molecular configurations (A. Maharramov et al., 2011), (Sang Loon Tan & E. Tiekink, 2020).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of thiourea derivatives have been a subject of interest. Research has demonstrated the effectiveness of these compounds in inhibiting microbial growth, underscoring their potential in developing new antimicrobial agents (Ravibabu Velpula et al., 2015).

Synthesis and Characterization

The synthesis and comprehensive characterization of thiourea derivatives form a critical component of research, facilitating the exploration of their applications. Studies have reported on the synthesis methods, molecular docking, and pharmacological analysis of thiourea derivatives, paving the way for their use in various scientific and pharmaceutical contexts (K. Lal et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(1R,2R)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O2S/c1-28(22(31)27-17-7-4-6-16(11-17)23(24,25)26)21-15(12-29)13-30-19-10-9-14-5-2-3-8-18(14)20(19)21/h2-11,15,21,29H,12-13H2,1H3,(H,27,31)/t15-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQHJJIKSPAOQL-QVKFZJNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1C(COC2=C1C3=CC=CC=C3C=C2)CO)C(=S)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1[C@@H](COC2=C1C3=CC=CC=C3C=C2)CO)C(=S)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

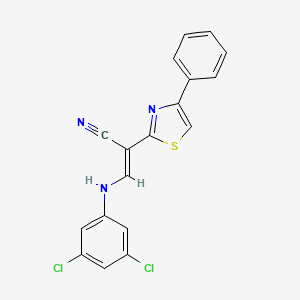

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)

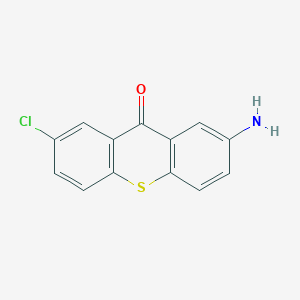

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

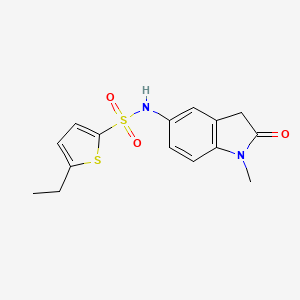

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)

![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)

![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)

![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)